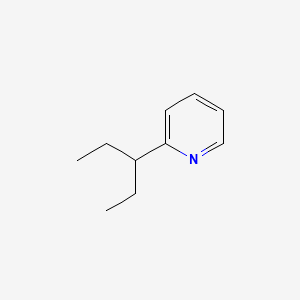

2-(3-Pentyl)pyridine

描述

Contextual Significance of Pyridine (B92270) Derivatives in Modern Chemical Research

Pyridine, a heterocyclic aromatic organic compound with the formula C₅H₅N, and its derivatives are fundamental scaffolds in numerous areas of science and technology. wikipedia.orgtandfonline.com Structurally similar to benzene (B151609) with one CH group replaced by a nitrogen atom, the pyridine ring is a key component in many important compounds, including various pharmaceuticals, agrochemicals, and vitamins. wikipedia.orglifechemicals.com The nitrogen atom imparts a basic character and a dipole moment, distinguishing its chemistry from benzene. wikipedia.orgacs.org

The significance of pyridine derivatives is particularly pronounced in medicinal chemistry . sciencepublishinggroup.comnih.gov This class of compounds exhibits a wide array of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties. tandfonline.comnih.gov The structural motif of pyridine is present in numerous FDA-approved drugs, such as Torasemide, a diuretic, and Vismodegib, an anti-cancer agent. lifechemicals.com Natural products like vitamin B6 (pyridoxol) and nicotinamide (B372718) also contain the pyridine ring, highlighting its biological importance. lifechemicals.com

Beyond medicine, pyridine derivatives are crucial in materials science and catalysis . They serve as ligands in coordination chemistry, as building blocks for functional materials, and as catalysts in organic synthesis. tandfonline.comontosight.ai Their unique electronic properties make them valuable as chemosensors for detecting various ions and neutral molecules in environmental and biological samples. tandfonline.comnih.gov The continuous development of new synthetic methods allows for the creation of functionalized pyridines, which are vital building blocks for creating novel compounds with tailored properties. beilstein-journals.org

Historical Development and Evolution of Pyridine Chemistry Relevant to Alkylpyridines

The history of pyridine chemistry dates back to the 19th century. Pyridine was first isolated in the 1840s by the Scottish chemist Thomas Anderson from heated animal bones. acs.org Its correct structure, analogous to benzene, was elucidated about two decades later. acs.org

Early synthetic methods were often low-yielding. A significant breakthrough was the Hantzsch pyridine synthesis , first described by Arthur Hantzsch in 1881. wikipedia.orgacs.org This method typically involves a condensation reaction between a β-keto acid, an aldehyde, and ammonia (B1221849), and it remains a cornerstone for creating substituted pyridines. wikipedia.org

A pivotal moment for the industrial production of pyridine and its alkylated derivatives was the invention of the Chichibabin pyridine synthesis in 1924 by the Russian chemist Aleksei Chichibabin. wikipedia.orgacs.org This reaction condenses aldehydes and ketones with ammonia or its derivatives, providing an economical route to pyridine and alkylpyridines from inexpensive starting materials. wikipedia.org Historically, methods for synthesizing pyridine homologs have largely relied on condensation reactions involving ammonia with various carbonyl compounds like aldehydes and ketones. google.com These foundational methods paved the way for the large-scale availability of pyridine and its derivatives, fueling further research and application.

Overview of Current Research Trajectories for Alkylpyridines, Emphasizing 2-(3-Pentyl)pyridine

Modern research on alkylpyridines is vibrant, focusing on the development of more efficient, selective, and sustainable synthetic methodologies. The C-H bonds of the alkyl group, particularly at the 2- and 4-positions of the pyridine ring, are susceptible to deprotonation, making them key sites for chemical modification. nih.gov

Current research trends include:

Catalytic C-H Functionalization: A major focus is the direct functionalization of the alkyl side chain. This includes palladium-catalyzed allylation, which introduces a versatile functional group for further manipulation. nih.govresearchgate.net Other strategies involve copper-catalyzed reactions, such as acyloxylation, to introduce ester functionalities. acs.org These methods aim to avoid the need for pre-functionalized substrates, which is often a requirement in older methods. nih.gov

Novel Coupling Reactions: Advances in iron-, nickel-, and palladium-catalysis have improved traditional cross-coupling approaches for synthesizing 2-alkylpyridines from precursors like 2-halopyridines. researchgate.net Photoredox catalysis has also emerged as a powerful tool for these transformations. researchgate.net

Asymmetric Synthesis: The development of enantioselective alkylation methods is crucial, as chiral alkylpyridines are valuable ligands in asymmetric catalysis and are present in many pharmaceuticals. nih.gov

Within this dynamic research landscape, This compound (CAS No. 7399-50-0) represents a specific, non-symmetrical alkylpyridine. guidechem.comnih.gov Its structure consists of a pyridine ring substituted at the 2-position with a 3-pentyl group. ontosight.ai While research specifically targeting this molecule is not as extensive as for simpler alkylpyridines, it serves as an example of the complex structures accessible through modern synthetic methods. Its physical and chemical properties are influenced by the branched alkyl chain attached to the heterocyclic core. ontosight.ai Research into such compounds contributes to the fundamental understanding of structure-activity relationships and provides building blocks for applications in fields like agricultural chemistry and materials science. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 7399-50-0 guidechem.com |

| Molecular Formula | C₁₀H₁₅N guidechem.com |

| Molecular Weight | 149.24 g/mol cymitquimica.com |

| Appearance | Colorless to Red to Green clear liquid cymitquimica.com |

| pKa (Predicted) | 5.65 ± 0.19 guidechem.com |

| Synonyms | 2-(1-Ethylpropyl)pyridine, 3-(2-Pyridyl)pentane nih.govcymitquimica.com |

Table 2: Historical Synthesis Methods for Pyridine Derivatives

| Synthesis Method | Year | Description |

| Hantzsch Pyridine Synthesis | 1881 | Condensation of a β-keto acid, an aldehyde, and ammonia. wikipedia.org |

| Chichibabin Pyridine Synthesis | 1924 | Condensation of aldehydes, ketones, or α,β-unsaturated carbonyls with ammonia or its derivatives. wikipedia.org |

Structure

3D Structure

属性

IUPAC Name |

2-pentan-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-9(4-2)10-7-5-6-8-11-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYAXYWEDPWJCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052477 | |

| Record name | 2-(1-Ethylpropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7399-50-0 | |

| Record name | 2-(1-Ethylpropyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7399-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Pentyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007399500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Pentyl)pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-(1-ethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(1-Ethylpropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-ethylpropyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-PENTYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YF99WM20L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 3 Pentyl Pyridine and Its Derivatives

De Novo Synthesis Approaches to the Pyridine (B92270) Core

The formation of the pyridine ring itself is a primary strategy for accessing substituted pyridines like 2-(3-pentyl)pyridine. These methods can be broadly categorized into classical and contemporary approaches.

Classical Pyridine Syntheses Applicable to this compound Frameworks

Classical methods, established for their reliability, often involve the condensation of carbonyl compounds with a nitrogen source.

First reported by Arthur Hantzsch in 1881, this multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgacs.org The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can then be aromatized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org The driving force for this oxidation is the formation of the stable aromatic pyridine ring. wikipedia.org

For the synthesis of a this compound framework, a key starting material would be an aldehyde bearing the 3-pentyl group. The general reaction is illustrated below:

Figure 1: General Hantzsch Pyridine Synthesis

This figure would depict the reaction of an aldehyde, a β-ketoester, and ammonia to form a dihydropyridine (B1217469), followed by oxidation to a pyridine.

The aromatization of the intermediate dihydropyridine can be achieved using a variety of oxidizing agents, including nitric acid, potassium permanganate, or chromium trioxide. wikipedia.org More contemporary and milder methods utilize reagents like iodine in refluxing methanol (B129727) or photochemical conditions. wikipedia.org The choice of oxidant can be critical to avoid side reactions and improve yields. wikipedia.org While traditionally used for symmetrical pyridines, modifications such as the Knoevenagel-Fries modification allow for the synthesis of unsymmetrical derivatives. thermofisher.combaranlab.org

Table 1: Oxidizing Agents for Aromatization of Hantzsch Dihydropyridines

| Oxidizing Agent | Conditions | Notes |

|---|---|---|

| Nitric Acid (HNO₃) | Strong acid | Can lead to side reactions |

| Potassium Permanganate (KMnO₄) | Strong oxidant | Requires careful control |

| Chromium Trioxide (CrO₃) | Toxic | Use is often avoided |

| Iodine in Methanol | Reflux | Milder conditions |

| Ferric Chloride (FeCl₃) | Aqueous solvent | One-pot synthesis potential wikipedia.org |

The Chichibabin pyridine synthesis, reported by Aleksei Chichibabin in 1924, is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.orgnih.gov These reactions are typically carried out in the gas phase at high temperatures (350–500 °C) over oxide catalysts like alumina (B75360) or silica. wikipedia.org The mechanism involves a series of aldol-type condensations, Michael additions, and imine formations, ultimately leading to the cyclized and aromatized pyridine ring. wikipedia.orgchemistnotes.com

This method is particularly useful for the industrial production of simple alkylated pyridines. wikipedia.org For instance, the reaction of acetaldehyde (B116499) and ammonia produces a mixture of 2-methylpyridine (B31789) and 4-methylpyridine. wikipedia.org To synthesize a pyridine with a secondary alkyl group like 3-pentyl at the 2-position, one would need to employ an aldehyde that can generate this specific substituent pattern. However, the use of higher, sterically hindered aldehydes can sometimes lead to the formation of unexpected pyridine derivatives. chemistnotes.comacs.org The yields for the Chichibabin synthesis can be low, typically in the range of 20-30%, but the low cost of starting materials makes it an important method. thieme.de

Beyond the named reactions, a variety of condensation strategies exist for pyridine synthesis. A general and straightforward approach involves the reaction of 1,5-dicarbonyl compounds with ammonia, followed by oxidation to form the pyridine ring. baranlab.org The use of hydroxylamine (B1172632) as the nitrogen source can circumvent the need for a separate oxidation step. baranlab.org

The Kröhnke pyridine synthesis offers a versatile method for producing highly functionalized pyridines. wikipedia.org It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.orgnih.gov This method does not incorporate the initial pyridine reagent into the final product. wikipedia.orgatamanchemicals.com

Another relevant method is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk This three-component reaction proceeds with high regiochemical control. core.ac.uk

A novel approach for the synthesis of 2,3-dialkylpyridines involves the reaction of dialkyl-N-silylimines with α,β-unsaturated ketones. clockss.org This method provides a convenient route to specifically substituted pyridines.

Table 2: Comparison of Classical Pyridine Syntheses

| Synthesis Method | Key Reactants | Typical Conditions | Key Features |

|---|---|---|---|

| Hantzsch | Aldehyde, β-ketoester, ammonia | Reflux in alcohol, followed by oxidation | Forms dihydropyridine intermediate; versatile wikipedia.orgacs.org |

| Chichibabin | Aldehydes, ketones, ammonia | High temperature, gas phase, catalyst | Industrially important for simple pyridines wikipedia.org |

| Kröhnke | α-pyridinium methyl ketone, α,β-unsaturated carbonyl | Ammonium acetate | Highly functionalized pyridines wikipedia.orgnih.gov |

| Bohlmann-Rahtz | 1,3-dicarbonyl, ammonia, alkynone | One-pot, no acid catalyst | Regiocontrolled synthesis core.ac.uk |

Chichibabin Pyridine Synthesis: Mechanism and Scope

Contemporary Methods for Pyridine Ring Construction

Modern synthetic chemistry has introduced powerful new tools for the construction of heterocyclic rings, with transition metal catalysis at the forefront.

Transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles have emerged as a highly efficient and atom-economical route to substituted pyridines. rsc.orgrsc.org Cobalt-based catalysts are particularly noteworthy for this transformation due to their versatility and cost-effectiveness. rsc.orgnih.govchemrxiv.org These reactions can be performed intermolecularly or intramolecularly to afford a wide range of pyridine derivatives. rsc.org While many examples utilize diynes, which simplifies selectivity issues, recent advancements have enabled the use of discrete alkynes, broadening the scope of the reaction. rsc.orgnih.gov

Ruthenium catalysts have also been employed in the synthesis of highly substituted pyridines through a formal [4+2] cycloaddition of enamides and alkynes. pku.edu.cnnih.gov This method is characterized by its mild conditions, high efficiency, and excellent regioselectivity. pku.edu.cn Ruthenium has also been shown to catalyze the hydroamination of unactivated terminal alkenes using 2-aminopyridine (B139424) as an ammonia surrogate, providing another route to functionalized pyridines. nih.govresearchgate.net

Other transition metals like rhodium and iridium have been utilized in various catalytic cycles for pyridine synthesis and functionalization. snnu.edu.cnacs.orgnih.gov For instance, rhodium-catalyzed chelation-assisted C-H activation of α,β-unsaturated ketoximes and their reaction with alkynes can produce highly substituted pyridines. organic-chemistry.org

Table 3: Selected Transition Metal-Catalyzed Pyridine Syntheses

| Catalyst System | Reactants | Reaction Type | Product Scope |

|---|---|---|---|

| Cobalt(I) or Cobalt(III) precatalyst | Alkynes, Nitriles | [2+2+2] Cycloaddition | Polysubstituted pyridines rsc.orgrsc.orgnih.gov |

| Ruthenium(II) | Enamides, Alkynes | Formal [4+2] Cycloaddition | Highly substituted pyridines pku.edu.cnnih.gov |

| Ruthenium complexes | Terminal Alkenes, 2-Aminopyridine | Hydroamination | Markovnikov addition products nih.gov |

Visible-Light-Enabled Electrocyclization and Related Photochemical Processes

The construction of the pyridine scaffold, the core of this compound, can be achieved through environmentally benign photochemical processes. Visible-light-enabled reactions have emerged as powerful tools, offering mild conditions and unique reactivity pathways.

A notable strategy is the visible-light-induced biomimetic aza-6π electrocyclization. organic-chemistry.orgorganic-chemistry.org This method can provide diverse pyridine derivatives through the cyclization of 3-azatriene intermediates. organic-chemistry.org For instance, the reaction of cinnamaldehydes with propargylamines can generate the necessary precursors that, upon irradiation with visible light, undergo electrocyclization to form the pyridine ring. organic-chemistry.org This process is often performed under metal- and oxidant-free conditions, enhancing its "green" credentials. organic-chemistry.orgacs.org Following the initial ring formation, subsequent functionalization, such as a Minisci-type reaction, can be performed in a tandem process to introduce additional substituents. organic-chemistry.orgacs.org

Another photochemical approach involves a formal [5 + 1] cycloaddition. In this method, N-tosyl vinylaziridines react with difluoroalkyl halides, which serve as C1 synthons, under visible-light photoredox catalysis. acs.org The mechanism proceeds through a radical-initiated ring-opening of the vinylaziridine, leading to a key α,β-unsaturated imine intermediate, which then undergoes a 6π electrocyclization and subsequent aromatization to yield the pyridine product. acs.org

Table 1: Overview of Visible-Light-Enabled Pyridine Synthesis

| Method | Starting Materials | Conditions | Key Features | Source |

|---|---|---|---|---|

| Aza-6π Electrocyclization | Cinnamaldehydes, Propargylamines | Visible light, Base (e.g., DBU), Metal- and oxidant-free | Biomimetic approach, high functional group tolerance, can be coupled with tandem reactions. | organic-chemistry.orgorganic-chemistry.org |

| Formal [5 + 1] Cycloaddition | N-Tosyl Vinylaziridines, Difluoroalkyl Halides | Visible light, Photocatalyst (e.g., fac-Ir(ppy)₃) | Utilizes unique C1 synthons, proceeds via radical intermediates and 6π electrocyclization. | acs.org |

Metal-Free Cyclization Protocols for Pyridine Scaffolds

The demand for sustainable and cost-effective syntheses has driven the development of numerous metal-free protocols for constructing pyridine rings. sioc.ac.cn These methods avoid the cost and potential toxicity associated with residual trace metals in the final products. sioc.ac.cn

One efficient approach involves the oxidative cyclization of simple starting materials like aldehydes with an ammonia source, such as ammonium acetate (NH₄OAc), using air as the oxidant. rsc.org This process assembles the pyridine ring through the formation of C–C and C–N bonds via direct C–H bond functionalization. rsc.org Another strategy is the thermal intramolecular 6-endo-dig cyclization of N-propargyl enamines. thieme-connect.comresearchgate.net This reaction proceeds by simply heating the enamine substrate in a suitable solvent, offering high atom economy without the need for any additives. thieme-connect.com The mechanism is believed to involve an aza-Claisen rearrangement, a 1,5-sigmatropic hydrogen shift, a 6π-electron cyclization, and a final oxidation step. researchgate.net

Radical-based metal-free methods have also been established. For example, a radical 6-endo addition reaction between cyclopropylamides and alkynes can synthesize a variety of substituted pyridines. sioc.ac.cn Mechanistic studies suggest this reaction proceeds via an unprecedented 6-endo-trig addition of a vinyl radical to an imine nitrogen atom, a process enabled by hypervalent iodine(III) activation. sioc.ac.cn

Table 2: Comparison of Metal-Free Pyridine Synthesis Protocols

| Protocol | Reactants | Conditions | Advantages | Source |

|---|---|---|---|---|

| Oxidative Cyclization | Aldehydes, NH₄OAc | Air (as oxidant), Mild conditions | Uses readily available starting materials, environmentally friendly oxidant. | rsc.org |

| Thermal Cyclization | N-Propargyl Enamines | Heating in solvent (e.g., nitrobenzene) | High atom economy, additive-free, environmentally friendly. | thieme-connect.comresearchgate.net |

| Radical 6-Endo Addition | Cyclopropylamides, Alkynes | Hypervalent iodine reagent (e.g., PIDA) | Excellent functional group compatibility, suitable for late-stage functionalization. | sioc.ac.cn |

| Domino Reaction | Primary Enaminones, Aldehydes | TfOH as promoter | Cascade formation of multiple bonds (2 C-C, 1 C-N), no metal catalyst required. | acs.orgacs.org |

Functionalization and Derivatization Strategies for this compound

Once the this compound core is formed, various strategies can be employed to introduce further functionality. These include direct C-H functionalization and classical substitution reactions.

C-H Functionalization Methodologies for Pyridine Derivatives

Direct C–H functionalization is a highly atom-economical approach that avoids the need for pre-functionalized substrates.

Palladium(II)-Catalyzed C-H Functionalization

Palladium catalysis is a powerful tool for the C-H functionalization of pyridines and their derivatives. rsc.org The pyridine nitrogen atom can act as a directing group to guide the catalyst to specific C-H bonds. For 2-alkylpyridines like this compound, this allows for functionalization at either the pyridine ring or the alkyl side chain.

A key reaction is the arylation of secondary C(sp³)–H bonds on the alkyl side chain. researchgate.net For a compound like this compound, this would involve the challenging activation of the C-H bond at the 3-position of the pentyl group. Research has shown that a substituent at the 3-position of the pyridine ring can be important for promoting this type of C–H arylation and controlling regioselectivity. researchgate.net Palladium-catalyzed asymmetric C(α)–H allylation of 2-alkylpyridines has also been developed, using chiral ligands to achieve high enantioselectivity without an external base. nih.gov

Furthermore, palladium can catalyze the functionalization of the C-H bonds on the pyridine ring itself. For instance, Pd(II)-catalyzed ortho-arylation of 2-phenoxypyridines proceeds via C-H activation, where the pyridine acts as a removable directing group for the synthesis of ortho-arylated phenols. acs.org While the substrate is different, the principle of pyridine-directed C-H activation is broadly applicable.

Table 3: Examples of Palladium(II)-Catalyzed C-H Functionalization

| Reaction Type | Substrate Type | Catalyst System | Key Outcome | Source |

|---|---|---|---|---|

| Secondary C(sp³)–H Arylation | 2-Alkylpyridines | Palladium catalyst | Functionalization of the alkyl side chain; regioselectivity can be controlled. | researchgate.net |

| Asymmetric C(α)–H Allylation | 2-Alkylpyridines | Pd catalyst with chiral diamidophosphite ligands | High linear selectivity and enantioselectivity for side-chain allylation. | nih.gov |

| Ortho C(sp²)–H Arylation | 2-Phenoxypyridines | Pd(OAc)₂, co-oxidant (e.g., p-benzoquinone) | Pyridine acts as a removable directing group for functionalization of an attached aryl ring. | acs.org |

| C₆-Selective Arylation | N-Methylpyridinium Salts | Pd catalyst, CuBr additive | The N-methyl group acts as a transient activator for selective arylation at the C6 position. | acs.org |

Reductive Cross-Coupling Approaches for C2-Alkylation of Pyridines

Reductive cross-coupling reactions provide a powerful means to form C-C bonds, particularly for the C2-alkylation of pyridines. These methods often utilize nickel or palladium catalysts and couple a pyridine derivative with an alkyl electrophile.

One direct route to 2-alkylpyridines involves the nickel-catalyzed reductive cross-coupling of 2-bromopyridines with various alkyl bromides. researchgate.net This approach would allow for the direct synthesis of this compound by coupling 2-bromopyridine (B144113) with 3-bromopentane. Nickel catalysis is also effective for coupling aryl halides with tertiary alkyl electrophiles, a challenging transformation due to potential β-hydride elimination. chinesechemsoc.org

Another strategy involves the modification of pyridine N-oxides. An unprecedented reductive alkylation of pyridine N-oxides using Wittig reagents has been developed, affording C2-alkylated pyridines with excellent site selectivity and functional group compatibility. nih.gov This method provides a versatile route to access C2-functionalized pyridines. Additionally, bimetallic catalytic systems, such as a Ni-Al combination, have been shown to enable the asymmetric C2–H alkylation of pyridines with 1,3-dienes. chim.it

Table 4: Reductive Cross-Coupling Methods for C2-Alkylation

| Method | Catalytic System | Substrates | Key Features | Source |

|---|---|---|---|---|

| Nickel-Catalyzed Cross-Coupling | Nickel catalyst, Ligand | 2-Bromopyridines, Alkyl bromides | Direct coupling to form 2-alkylpyridines from readily available precursors. | researchgate.net |

| Reductive Alkylation of N-Oxides | Base (e.g., NaH) | Pyridine N-oxides, Wittig reagents | Excellent C2-selectivity, wide functional group tolerance, avoids pre-halogenation. | nih.gov |

| Asymmetric C2-H Alkylation | Ni-Al bimetallic system | Pyridines, 1,3-Dienes | Direct C-H activation for alkylation, enabling asymmetric synthesis. | chim.it |

| B-alkyl Suzuki Coupling | Pd-NHC catalyst | 2-Pyridyl ammonium salts, Organoboranes | Broad scope for introducing alkyl groups at the C2 position. | organic-chemistry.org |

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring

The intrinsic electronic properties of the pyridine ring dictate its reactivity towards substitution reactions. wikipedia.org The electronegative nitrogen atom reduces the electron density of the ring carbons, making pyridine generally unreactive towards electrophilic substitution but highly susceptible to nucleophilic substitution. wikipedia.orguoanbar.edu.iq

Nucleophilic aromatic substitution on pyridine occurs preferentially at the C2 and C4 positions. wikipedia.orgstackexchange.comquora.com This is because attack at these positions allows the negative charge of the intermediate (a Meisenheimer-type complex) to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comquora.com Attack at the C3 position does not allow for this stabilization. stackexchange.com Therefore, a direct synthesis of this compound can be achieved by reacting pyridine with a strong nucleophile like 3-pentyllithium, although such reactions can sometimes be low-yielding. The Chichibabin reaction, where pyridine reacts with sodium amide to yield 2-aminopyridine, is a classic example of nucleophilic substitution where even a hydride ion is displaced. wikipedia.org

Conversely, electrophilic aromatic substitution on the pyridine ring is difficult due to the ring's electron-deficient nature and the fact that the nitrogen atom is protonated or coordinates to the electrophile under acidic reaction conditions. uoanbar.edu.iqgcwgandhinagar.com When substitution does occur, it proceeds at the C3 position, which is the most electron-rich carbon. wikipedia.orguoanbar.edu.iq Reactions like nitration and sulfonation require harsh conditions. wikipedia.org Reactivity towards electrophiles can be enhanced by first converting the pyridine to a pyridine N-oxide. The N-oxide group is electron-donating, activating the ring and directing electrophilic substitution to the C4 and C2 positions. wikipedia.orggcwgandhinagar.com The oxygen can then be removed to yield the substituted pyridine. wikipedia.org

Table 5: Regioselectivity in Pyridine Substitution Reactions

| Reaction Type | Preferred Position(s) | Electronic Rationale | Typical Reagents/Conditions | Source |

|---|---|---|---|---|

| Nucleophilic Substitution | C2, C4 | The intermediate is stabilized by delocalization of negative charge onto the electronegative nitrogen atom. | Organolithium reagents, Sodium amide (NaNH₂), Grignard reagents (with N-oxides). | wikipedia.orgstackexchange.comquora.com |

| Electrophilic Substitution | C3 | C3 is the most electron-rich position in the deactivated ring. Attack at C2/C4 is highly disfavored. | Vigorous conditions (e.g., oleum (B3057394) for sulfonation). Reaction is often sluggish. | wikipedia.orguoanbar.edu.iq |

| Electrophilic Substitution on N-Oxide | C4, C2 | The N-oxide group activates the ring and directs substitution to the C4 (major) and C2 positions. | Nitrating mixture (HNO₃/H₂SO₄). Milder conditions than for pyridine itself. | wikipedia.orggcwgandhinagar.com |

Quaternization and Dequaternization Schemes for Pyridine Nitrogen

Quaternization of the pyridine nitrogen is a fundamental process that enhances the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. google.com This increased reactivity is crucial for the synthesis of various substituted pyridines. The process involves the reaction of a pyridine derivative with an alkylating agent, forming a pyridinium (B92312) salt. This transformation is often a key step in a sequence that allows for the introduction of substituents at the 4-position of the pyridine ring. google.com

A common strategy involves a quaternization-modification-dequaternization sequence. google.com For instance, a starting pyridine with a leaving group at the 4-position can be quaternized, followed by a nucleophilic displacement reaction to introduce a new substituent. The final step, dequaternization, removes the alkyl group from the nitrogen, yielding the desired 4-substituted pyridine product. google.com This can be achieved under basic conditions. google.com

The choice of quaternizing agent is critical. While simple alkyl halides can be used, they sometimes result in incomplete quaternization. tandfonline.com Activated halides, such as chloro 2-propanone and 2-chloroacetamide, have been shown to achieve quantitative quaternization of poly(4-vinyl pyridine) at room temperature. tandfonline.com The reactivity of these agents is attributed to the electron-withdrawing groups adjacent to the chloromethyl function, which makes the carbon more electrophilic. tandfonline.com The quaternization process can also influence the physical properties of the resulting polymers, for example, by increasing their hygroscopic nature. researchgate.net

The stability and reactivity of the resulting pyridinium salts are key considerations. N-acylpyridinium salts, for example, are often generated in situ at low temperatures for immediate use in dearomatization reactions with various nucleophiles. mdpi.comresearchgate.net The quaternization of pyridine-based monomers and polymers with diethynylpyridine units has been shown to enhance π-electron delocalization along the polymer backbone. rsc.org

General Derivatization Techniques for Enhancing Analytical Performance and Modifying Reactivity

Derivatization is a chemical modification process employed to convert a compound into a product of similar structure, called a derivative, which is more suitable for a particular analytical method or to enhance its reactivity. research-solution.comsigmaaldrich.com For pyridine and its derivatives, these techniques are crucial for improving their detection and separation in analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), as well as for modifying their chemical behavior. research-solution.comijpsonline.comnih.gov

In the context of GC analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds. sigmaaldrich.com Common derivatization reactions include silylation, acylation, and alkylation. research-solution.com Trimethylsilylation (TMS) is a widely used technique where a TMS group is introduced, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com For less reactive compounds, a catalyst such as trimethylchlorosilane (TMCS) or pyridine may be added. research-solution.comsigmaaldrich.com Pyridine is often used as a solvent and catalyst in these reactions. research-solution.comrestek.com

For HPLC analysis, derivatization is used to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detectability by UV or fluorescence detectors. nih.gov For instance, triterpenoids have been derivatized using reagents like dansyl chloride in a pyridine solution to improve their detection limits. nih.gov The choice of derivatizing agent depends on the functional groups present in the analyte. For carboxylic acids, reagents that lead to the formation of fluorescent esters are often employed. nih.gov

Derivatization can also be used to modify the reactivity of pyridine compounds. For example, the formation of N-acylpyridinium salts activates the pyridine ring towards nucleophilic attack, enabling a range of synthetic transformations. mdpi.com This modification of reactivity is a cornerstone of pyridine chemistry, allowing for the synthesis of complex, functionalized piperidine (B6355638) and hydropyridine scaffolds. mdpi.com

The selection of the appropriate derivatization technique requires careful consideration of the analyte's structure, the analytical method being used, and the desired outcome, whether it be enhanced detection or modified reactivity.

| Technique | Reagent(s) | Purpose | Analytical Method | Reference(s) |

| Silylation | BSTFA, TMCS | Increase volatility | GC | sigmaaldrich.com |

| Silylation | Hexamethyldisilazane, Pyridine, Trifluoroacetic acid | Derivatize carbohydrates | GC | research-solution.com |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Create derivatives for ECD analysis | GC | research-solution.com |

| Esterification | DMF-Dialkylacetal | Derivatize carboxylic acids | GC | research-solution.com |

| Fluorescent Labeling | Dansyl chloride, Pyridine | Enhance detection | HPLC-FLD | nih.gov |

| Fluorescent Labeling | Rhodamine-type reagents, DMAP | Enhance detection | LC-MS | nih.gov |

Mechanistic Investigations of this compound Formation and Related Pyridine Reactions

Proposed Mechanisms for Deprotonative Functionalization of Pyridine Derivatives

Deprotonative functionalization is a key strategy for the synthesis of substituted pyridines, involving the removal of a proton from the pyridine ring by a strong base, followed by reaction with an electrophile. jst.go.jp The regioselectivity of this process is often directed by substituents already present on the pyridine ring.

One proposed mechanism involves the use of an amide base generated in situ from a catalytic amount of cesium fluoride (B91410) (CsF) and a stoichiometric amount of tris(trimethylsilyl)amine (B75434) (N(TMS)₃). jst.go.jp This system is effective for the deprotonation of pyridine substrates bearing electron-withdrawing groups at the 3- and 5-positions, leading to functionalization at the 4-position. jst.go.jp The proposed catalytic cycle begins with the generation of an amide-base from CsF and N(TMS)₃. jst.go.jp This base then deprotonates the pyridine at the most acidic position to form a pyridyl anion. This anion subsequently attacks an aldehyde electrophile to form an alkoxide intermediate. jst.go.jp Finally, a reaction with N(TMS)₃ regenerates the amide base and produces a silyl (B83357) ether product, completing the cycle. jst.go.jp

Traditionally, strong Brønsted bases like n-BuLi, sec-BuLi, lithium diisopropylamide (LDA), and lithium tetramethylpiperidide (LiTMP) have been used for the deprotonation step, generating pyridyl lithium species. jst.go.jp The use of hindered metal amide bases, such as those derived from 2,2,6,6-tetramethylpiperidide (TMP), allows for regio- and chemoselective metalation of a variety of arenes and heteroarenes. researchgate.net

Challenges in deprotonative functionalization include achieving high regioselectivity and compatibility with various functional groups. researchgate.net Recent advancements have focused on developing milder and more selective catalytic systems. For instance, the combination of aminosilanes with catalytic amounts of onium fluorides can generate onium amide bases that efficiently deprotonate heteroaromatic C-H bonds under mild conditions. researchgate.net These methods provide a practical and efficient route to a wide range of functionalized pyridine derivatives.

Reaction Pathways for the Formation of 2-Pentylpyridine (B1580524) from Precursors (e.g., 2,4-Decadienal and Ammonia)

The formation of 2-pentylpyridine is often associated with the processing of food products, particularly those containing lipids and proteins. dss.go.thmetu.edu.tr A primary pathway for its formation involves the reaction of 2,4-decadienal, a lipid oxidation product, with a nitrogen source, typically ammonia. dss.go.thresearchgate.net

The proposed mechanism begins with the condensation of ammonia with the carbonyl group of 2,4-decadienal to form a Schiff base intermediate. dss.go.th This is followed by an intramolecular cyclization reaction, leading to the formation of a dihydropyridine intermediate. Subsequent oxidation of this dihydropyridine results in the formation of the aromatic 2-pentylpyridine. dss.go.th The availability of ammonia is a key factor, and it can be released from the deamidation of amino acids like glutamine and asparagine. dss.go.th Studies using stable isotopes (¹³C-2,4-decadienal and ¹⁵N-ammonia) have confirmed that both are precursors in the formation of 2-pentylpyridine. dss.go.th The reaction is spontaneous and is favored at higher pH levels, such as pH 9. dss.go.thresearchgate.net

An alternative mechanism suggests the direct condensation of the amino group of amino acids or peptides with the aldehydic group of 2,4-decadienal, followed by electrocyclic and aromatic rearrangements. dss.go.thmetu.edu.tr However, the pathway involving free ammonia is considered a significant contributor. dss.go.th The yield of 2-pentylpyridine is significantly increased when both 2,4-decadienal and ammonia are added together, compared to the addition of 2,4-decadienal alone. dss.go.th Certain amino acids, such as arginine, lysine, asparagine, and glutamine, have been found to increase the formation of 2-pentylpyridine when heated with 2,4-decadienal, likely due to their ability to release ammonia. researchgate.netscispace.com

| Precursor 1 | Precursor 2 | Key Intermediate(s) | Product | Reference(s) |

| 2,4-Decadienal | Ammonia | Schiff base, Dihydropyridine | 2-Pentylpyridine | dss.go.thresearchgate.net |

| 2,4-Decadienal | Amino Acids (e.g., glutamine, asparagine) | Schiff base | 2-Pentylpyridine | dss.go.thmetu.edu.trscispace.com |

Dearomatization Pathways and Stereoselective Hydrogenation of Pyridine Systems

Dearomatization of pyridines is a powerful strategy for the synthesis of highly functionalized piperidines and other saturated nitrogen heterocycles, which are prevalent in pharmaceuticals and natural products. nih.gov This transformation overcomes the inherent stability of the aromatic pyridine ring.

Traditional dearomatization methods include the hydrogenation of pyridines or the addition of nucleophiles to activated pyridinium salts. nih.gov Hydrogenation can be achieved using metal catalysts or frustrated Lewis pairs. nih.gov The activation of pyridines, typically by N-acylation or reaction with other electrophiles, renders the ring more susceptible to nucleophilic attack. mdpi.comnih.gov

Recent advances have introduced new modes of dearomatization. One such method is arenophile-mediated dearomatization, which allows for the direct introduction of heteroatom functionalities without prior activation of the substrate. nih.gov This approach, combined with olefin oxidation chemistry, provides access to dihydropyridine cis-diols and epoxides. nih.gov Another strategy involves the catalytic asymmetric dearomatization of pyridines. For example, a chiral copper complex can catalyze the C-4 regioselective addition of styrenes to pyridines in the presence of a silane, leading to the formation of unstable N-silyl-1,4-dihydropyridines. mdpi.comnih.gov These intermediates can then be either reduced to piperidines or oxidized back to substituted pyridines. mdpi.com

Stereoselective hydrogenation of the resulting dihydropyridine or the pyridine ring itself is crucial for controlling the stereochemistry of the final piperidine product. Asymmetric transfer hydrogenation, using chiral phosphoric acids as catalysts and Hantzsch esters as the hydrogen source, has been successfully applied to the kinetic resolution of axially chiral quinolines, a related heterocyclic system. nih.gov The dearomatization/reduction protocol can lead to the formation of piperidines with multiple contiguous stereocenters. mdpi.com The stereoselectivity of the process is influenced by both the dearomatization step and the subsequent reduction step. mdpi.com

These advanced dearomatization and stereoselective hydrogenation pathways provide efficient and stereocontrolled access to a diverse range of complex piperidine structures from readily available pyridine precursors.

Advanced Spectroscopic Characterization of 2 3 Pentyl Pyridine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy provides a detailed map of the carbon and proton framework of a molecule. For 2-(3-pentyl)pyridine, these techniques are crucial for unambiguously determining the substitution pattern on the pyridine (B92270) ring and the specific arrangement of the pentyl group.

The ¹H NMR spectrum of this compound displays characteristic signals for both the aromatic pyridine ring and the aliphatic pentyl side chain. The pyridine ring protons are typically found in the downfield region (δ 7.0–8.7 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. wikipedia.org The proton at the C-6 position (H-6) is the most downfield because of its proximity to the nitrogen, appearing as a doublet. The protons at C-3, C-4, and C-5 resonate at higher fields and show characteristic splitting patterns based on their coupling with adjacent protons. rsc.org

The protons of the 3-pentyl group appear in the upfield region (δ 0.8–3.0 ppm). The methine proton (CH attached to the ring) is the most downfield of the alkyl protons due to its direct attachment to the electron-withdrawing pyridine ring. The methylene (B1212753) (CH₂) and methyl (CH₃) protons are further upfield. The chemical shifts for the analog 2-n-pentylpyridine show the terminal methyl group at approximately δ 0.90 ppm, with the methylene groups appearing between δ 1.3 and 1.7 ppm and the methylene group adjacent to the ring at around δ 2.78 ppm. nih.gov For this compound, the two ethyl groups attached to the methine carbon are equivalent, simplifying the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-6 | 8.50 - 8.60 | Doublet (d) |

| Pyridine H-4 | 7.55 - 7.65 | Triplet (t) |

| Pyridine H-3 | 7.10 - 7.20 | Doublet (d) |

| Pyridine H-5 | 7.05 - 7.15 | Triplet (t) |

| Pentyl CH (at C-3') | 2.80 - 3.00 | Quintet |

| Pentyl CH₂ (at C-2', C-4') | 1.60 - 1.80 | Multiplet (m) |

Note: Predicted values are based on data for analogous 2-alkylpyridines and general substituent effects. nih.govchemicalbook.com

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The pyridine ring carbons resonate in the aromatic region (δ 120–165 ppm). The C-2 carbon, to which the pentyl group is attached, is typically the most downfield in the spectrum of 2-alkylpyridines, often appearing around δ 162 ppm. nih.gov The other ring carbons (C-3, C-4, C-5, C-6) have distinct chemical shifts that are influenced by the nitrogen atom and the alkyl substituent. mdpi.com

DEPT experiments are vital for distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. magritek.com

DEPT-90: Shows signals only for CH carbons (methine). In this compound, this would reveal the signals for C-3, C-4, C-5, and C-6 of the pyridine ring and the methine carbon of the pentyl group.

DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons (like C-2 of the pyridine ring) are absent. This experiment clearly differentiates the methylene carbons of the pentyl group from its methine and methyl carbons. magritek.comresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) and DEPT Phasing for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-90 | DEPT-135 |

|---|---|---|---|

| Pyridine C-2 | 162.0 - 163.0 | No Signal | No Signal |

| Pyridine C-6 | 148.5 - 149.5 | Positive | Positive |

| Pyridine C-4 | 136.0 - 137.0 | Positive | Positive |

| Pyridine C-3 | 122.5 - 123.5 | Positive | Positive |

| Pyridine C-5 | 120.5 - 121.5 | Positive | Positive |

| Pentyl C-3' (CH) | 45.0 - 47.0 | Positive | Positive |

| Pentyl C-2', C-4' (CH₂) | 29.0 - 31.0 | No Signal | Negative |

Note: Predicted values are based on data for analogous 2-alkylpyridines. nih.govwpmucdn.com

Two-dimensional (2D) NMR experiments provide connectivity information, which is essential for assembling the complete molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would show cross-peaks connecting:

H-3 with H-4.

H-4 with H-5.

The pentyl methine proton (H-3') with the adjacent methylene protons (H-2' and H-4').

The methylene protons (H-2' and H-4') with the terminal methyl protons (H-1' and H-5').

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This is particularly useful for determining the orientation of the alkyl chain relative to the pyridine ring. A key expected correlation in the NOESY spectrum would be a cross-peak between the methine proton of the pentyl group (H-3') and the H-3 proton of the pyridine ring, confirming the attachment point and spatial proximity.

Carbon (13C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT) Experiments

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint based on the functional groups present.

FTIR spectroscopy is excellent for identifying the key functional groups in this compound. The spectrum can be divided into the aromatic and aliphatic regions.

Aromatic Region: The C-H stretching vibrations of the pyridine ring appear just above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations are characteristic of the pyridine ring and typically appear in the 1400–1600 cm⁻¹ region. amhsr.orgresearchgate.net For pure pyridine, a prominent band is observed around 1437 cm⁻¹. researchgate.net

Aliphatic Region: The C-H stretching vibrations of the pentyl group are observed just below 3000 cm⁻¹, typically in the 2850–2960 cm⁻¹ range, corresponding to symmetric and asymmetric stretches of the CH₂, and CH₃ groups. amhsr.org C-H bending vibrations for the alkyl chain appear in the 1375–1465 cm⁻¹ range.

Table 3: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3010 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| Pyridine Ring (C=C, C=N) Stretch | 1570 - 1600, 1430 - 1480 |

| Aliphatic C-H Bend | 1375 - 1465 |

Note: Frequencies are based on general values for substituted pyridines and alkyl groups. amhsr.orgresearchgate.net

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying vibrations of non-polar, symmetric bonds. researchgate.net For this compound, Raman spectroscopy is well-suited for observing:

The symmetric "ring breathing" vibration of the pyridine ring, which is often a very strong band typically found near 995 cm⁻¹. tandfonline.com

C-C stretching vibrations within the pentyl group's carbon skeleton.

Symmetric C-H stretching modes.

Theoretical studies and experimental data on pyridine interacting with metal surfaces have shown that the vibrational modes, including those observable by Raman spectroscopy, are well-defined and can be correlated to specific molecular motions. xmu.edu.cn

Table 4: Key Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3070 |

| Pyridine Ring Breathing | 990 - 1010 |

| Pyridine Trigonal Ring Bending | 1030 - 1040 |

Note: Shifts are based on general values for substituted pyridines. tandfonline.comcdnsciencepub.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic structure of molecules containing chromophores. In the context of this compound, the pyridine ring constitutes the primary chromophore, which gives rise to characteristic electronic transitions upon absorption of UV radiation. vscht.cz The electronic spectrum of the pyridine core is dominated by two main types of transitions: π → π* and n → π*. bethunecollege.ac.inlearnbin.net

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense (high molar absorptivity, ε) and occur at lower wavelengths. For pyridine itself, these transitions result in strong absorption bands, with a notable peak observed around 254-257 nm. bethunecollege.ac.inresearchgate.net The n → π* transitions involve the excitation of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital. These transitions are generally of lower intensity (low molar absorptivity) and can sometimes be observed as a shoulder on the main absorption band. bethunecollege.ac.inlearnbin.net

The introduction of an alkyl group, such as the 3-pentyl substituent, onto the pyridine ring is expected to induce shifts in the absorption maxima (λmax) and intensity. Alkyl groups typically act as auxochromes, causing a slight red shift (bathochromic shift) to longer wavelengths and an increase in absorption intensity (hyperchromic effect). vscht.czbethunecollege.ac.in For instance, 2-methylpyridine (B31789) exhibits a λmax at 260 nm with a higher molar extinction coefficient compared to unsubstituted pyridine, a phenomenon attributed to the electron-donating nature of the alkyl group. bethunecollege.ac.in Therefore, this compound is predicted to display similar, but distinct, absorption characteristics in the UV region. The sterically demanding 3-pentyl group may also influence the electronic environment, potentially leading to further spectral modifications. acs.org

UV-Vis spectroscopy is also a powerful tool for studying the formation of coordination complexes. The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an effective ligand for complexation with metal ions. When complexation occurs, the electronic environment of the pyridine chromophore is altered, leading to significant and measurable changes in the UV-Vis spectrum. researchgate.netresearchgate.net These changes, such as a shift in λmax or a change in absorbance, can be monitored through UV-Vis titration experiments to determine the stoichiometry and stability constants of the resulting metal-ligand complexes. researchgate.netwu.ac.th Studies on analogous pyridine-based ligands have shown that complexation with metal ions like Cu(II), Co(II), and Pd(II) consistently produces distinct shifts in the absorption spectra, confirming the utility of this method for characterizing the coordination chemistry of such compounds. researchgate.netnih.gov

Table 1: Typical UV-Vis Absorption Data for Pyridine and Related Compounds

| Compound | λmax (nm) | Molar Absorptivity (ε) | Transition Type | Reference(s) |

| Pyridine | ~257 | ~2750 | π → π | bethunecollege.ac.in |

| 2-Methylpyridine | ~260 | ~3560 | π → π | bethunecollege.ac.in |

| Carbonyl Compounds | ~280-290 | < 10,000 | n → π* (Forbidden) | learnbin.net |

| Carbonyl Compounds | ~188 | > 10,000 | π → π* (Allowed) | learnbin.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is exceptionally well-suited for the analysis of this compound due to its high resolution and sensitivity. nih.gov In GC-MS, the gas chromatograph separates individual components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.

For the identification of this compound, two key pieces of information are utilized: the retention time from the GC and the mass spectrum from the MS. The retention time is a characteristic property of a compound on a specific GC column and under defined temperature programs. Unambiguous identification is often achieved by comparing the retention time to that of a known analytical standard. Furthermore, Kovats retention indices (RI) provide a standardized measure that is less dependent on operational variables. For the isomeric 3-pentylpyridine, a retention index of 1242 has been reported on a non-polar SPB-1 capillary column. nist.gov

The mass spectrum provides definitive structural information. For this compound (C₁₀H₁₅N), the molecular weight is 149.23 g/mol . nih.gov The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 149. The subsequent fragmentation pattern is dictated by the structure of the molecule. Based on studies of the closely related isomer, 2-pentylpyridine (B1580524), a prominent fragment is expected at m/z 93. dss.go.thdss.go.th This fragment corresponds to the pyridinium (B92312) cation after cleavage of the pentyl side chain, which often represents the base peak in the spectrum. Other fragments would arise from the loss of smaller alkyl radicals from the pentyl group.

GC-MS is also a powerful method for assessing the purity of a this compound sample. libretexts.org The high separation efficiency of capillary GC columns can resolve the main component from impurities, such as starting materials, byproducts from synthesis, or isomers. libretexts.orgifrafragrance.org Each resolved impurity will produce a distinct peak in the chromatogram. By integrating the area of each peak, the relative concentration and therefore the purity of the target compound can be accurately determined. This capability is crucial for quality control in chemical synthesis and for characterizing complex mixtures where alkylpyridines may be present. researchgate.net

Table 2: GC-MS Characteristics for Identification of Pentyl-Substituted Pyridines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Retention Index (RI) | Key Mass Fragments (m/z) | Reference(s) |

| This compound | C₁₀H₁₅N | 149.23 | Not Reported | Expected: 149 (M⁺), 93 | nih.gov |

| 3-Pentylpyridine | C₁₀H₁₅N | 149.23 | 1242 (non-polar column) | Not Reported | nist.gov |

| 2-Pentylpyridine | C₁₀H₁₅N | 149.23 | Not Reported | 149 (M⁺), 134, 93 (Base Peak) | dss.go.th |

Computational Chemistry and Theoretical Modeling of 2 3 Pentyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict molecular geometry, vibrational frequencies, and electronic structure. chemmethod.comresearchgate.net These calculations help in understanding the stability and reactivity of the molecule.

The electronic structure of pyridine compounds is significantly influenced by the nature of their substituents. researchgate.net For 2-(3-pentyl)pyridine, the alkyl side chain acts as an electron-donating group, which can affect the electron density on the pyridine ring. This, in turn, influences the molecule's reactivity. Theoretical calculations can determine global and local quantum chemical reactivity descriptors, which describe the interaction of pyridine ligands as nucleophiles. researchgate.net

The stability of a molecule can be assessed by its HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. A smaller energy gap suggests higher chemical reactivity and lower stability. nih.gov DFT calculations can predict these energy gaps, providing a measure of the molecule's electronic stability. chemmethod.comnih.gov For instance, in a study of pyridine oximes, the energy gap was found to be a good predictor of the bonding trend with an iron surface. mdpi.com

The reactivity of pyridine derivatives in various reactions can also be modeled. For example, DFT calculations have been used to rationalize the regioselectivity of nucleophilic additions to pyridines, showing that the transition state for 1,4-addition can be energetically favored over 1,2-addition. acs.org Similarly, the mechanism of reactions involving pyridine N-oxide has been studied, revealing pathways for C-H activation. academie-sciences.fr

Table 1: Representative DFT-Calculated Parameters for Pyridine Derivatives

| Parameter | Description | Typical Calculation Level | Reference |

| HOMO-LUMO Gap | Indicates electronic stability and reactivity. | B3LYP/6-311++G(d,p) | chemmethod.comnih.gov |

| Dipole Moment | Measures the polarity of the molecule. | B3LYP/6-31G(d,p) | niscpr.res.in |

| NBO Charges | Describes the charge distribution on individual atoms. | B3LYP/6-311++G(d,p) | nih.gov |

| Vibrational Frequencies | Predicts IR and Raman spectral features. | B3LYP/6-311++G(d,p) | chemmethod.com |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are essential computational tools for studying how ligands like this compound might interact with biological targets such as proteins. nih.govnumberanalytics.com These methods are crucial in drug discovery and design. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This technique can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. niscpr.res.in For example, docking studies on various pyridine derivatives have been used to understand their binding modes with enzymes like cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR). mdpi.comtandfonline.com The binding affinity, often represented by a docking score, can be used to rank potential drug candidates. niscpr.res.in

Following docking, molecular dynamics simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. numberanalytics.comsamipubco.com MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and the flexibility of the protein and ligand. samipubco.comimtm.cz These simulations are particularly important for systems involving membrane-associated proteins, where the lipid environment plays a crucial role. nih.gov By running simulations, researchers can observe conformational changes and verify the persistence of key interactions identified in docking studies. imtm.cz The results of MD simulations can be further analyzed to calculate binding free energies, which provide a more accurate estimation of the ligand's affinity for the target. samipubco.com

Conformational Analysis of the Pentyl Side Chain and its Influence on Pyridine Ring Conformation

The conformation of the pentyl side chain in this compound and its effect on the orientation of the pyridine ring are critical for its interactions and properties. The flexibility of the alkyl chain allows it to adopt various conformations, which can be studied using computational methods.

In some molecular systems, the length and nature of an alkyl side chain can significantly regulate the conformation of the molecule. chinesechemsoc.org For example, studies on nonfused ring electron acceptors have shown that precise control of the alkyl chain length can lead to a planar molecular backbone, which in turn facilitates efficient charge transport. chinesechemsoc.org While the pentyl group in this compound is not directly attached to a system designed for charge transport, its conformation can still impact intermolecular packing in the solid state and interactions in solution.

The conformation of a side chain can also be influenced by the relative configuration of adjacent stereocenters, a principle that has been established in carbohydrate chemistry. nih.gov Although this compound itself is achiral unless the pentyl group is asymmetrically substituted, the principles of steric and electronic interactions governing side chain conformation are broadly applicable. For instance, steric clashes can lead to a strong preference for certain conformations, such as the avoidance of the "syn-pentane" conformation where the first and fifth carbons of a pentyl fragment are in close proximity. acs.org The introduction of heteroatoms or unsaturation within the side chain can further alter these conformational preferences. nih.govacs.org

Prediction of Spectroscopic Parameters and Reaction Outcomes

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the characterization of molecules like this compound. DFT calculations can be used to predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.govresearchgate.netresearchgate.net

Theoretical calculations of vibrational spectra, often using methods like B3LYP, can provide results that are in good agreement with experimental data, helping to assign specific vibrational modes. chemmethod.comnih.govresearchgate.net Similarly, NMR chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net For UV-Vis spectra, time-dependent DFT (TD-DFT) is commonly employed to calculate electronic excitation energies and oscillator strengths. nih.gov Comparing these predicted spectra with experimental results can help confirm the structure of a synthesized compound. researchgate.net

Beyond spectroscopy, computational methods can also predict the outcomes of chemical reactions. By calculating the thermodynamics and kinetics of possible reaction pathways, researchers can anticipate the most likely products. academie-sciences.frresearchgate.net For instance, DFT calculations have been used to determine the favorability of different isomers formed in the cyclometalation of pyridine N-oxide. academie-sciences.fr These predictive capabilities are crucial for designing synthetic routes and understanding reaction mechanisms.

Table 2: Computationally Predicted Data for this compound This table is illustrative and based on typical values for similar compounds, as specific experimental or extensive computational data for this compound is not readily available in the provided search results.

| Property | Predicted Value/Information | Computational Method | Reference |

| Molecular Formula | C10H15N | - | uni.lu |

| Monoisotopic Mass | 149.12045 Da | - | uni.lu |

| Predicted XlogP | 2.7 | - | uni.lu |

| Predicted Collision Cross Section (CCS) [M+H]+ | 133.3 Ų | CCSbase | uni.lu |

| HOMO-LUMO Energy Gap | ~3-5 eV (estimated) | DFT (e.g., B3LYP/6-311++G(d,p)) | nih.govmdpi.com |

| Dominant Side Chain Conformation | Likely an extended or anti conformation to minimize steric hindrance | Conformational Analysis | acs.org |

Role of 2 3 Pentyl Pyridine and Its Derivatives in Catalysis

2-(3-Pentyl)pyridine as a Ligand in Transition Metal Catalysis

The pyridine (B92270) moiety is a fundamental building block in coordination chemistry, widely employed as a ligand for a vast array of metal ions. diva-portal.org Pyridine and its derivatives, such as this compound, are valued for their stability, well-understood chemistry, and versatile electronic properties. diva-portal.orgresearchgate.net These characteristics make them suitable for both homogeneous and heterogeneous catalysis. The substituents on the pyridine ring, like the 3-pentyl group, can significantly influence the steric and electronic environment of the metal center, thereby tuning the catalytic activity and selectivity. researchgate.net

Pyridine-based ligands are integral to both homogeneous and heterogeneous catalysis due to their ability to stabilize metal complexes and influence reaction pathways. researchgate.netnih.gov In homogeneous catalysis , transition metal complexes with pyridine ligands are soluble in the reaction medium, leading to high activity and selectivity under mild conditions. nih.govnih.gov These catalysts are used in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and carbonylations. nih.govnih.govmdpi.com For instance, palladium-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes have emerged as versatile catalysts for cross-coupling reactions, offering excellent activity. nih.gov Metal-ligand cooperation, where the pyridine ligand actively participates in the reaction mechanism through dearomatization and rearomatization, is a key strategy in the hydrogenation of esters and CO2 catalyzed by pincer-type pyridine complexes. mdpi.com

In heterogeneous catalysis , the catalysts exist in a different phase from the reactants. nih.gov Pyridine-based systems can be immobilized on solid supports, which facilitates catalyst separation and recycling, a significant advantage for industrial processes. nih.gov Despite the benefits, challenges remain in maintaining the high activity and selectivity observed in homogeneous systems. nih.govresearchgate.net The development of robust heterogeneous catalysts often involves designing stable pyridine-metal complexes that can withstand the reaction conditions without leaching into the product stream. nih.gov

| Catalysis Type | Key Features | Example Applications |

| Homogeneous | Soluble catalyst, high activity/selectivity, mild conditions. nih.govnih.gov | Palladium-catalyzed cross-coupling, Ruthenium-catalyzed ester hydrogenation. nih.govmdpi.com |

| Heterogeneous | Catalyst in a separate phase, easy separation and recycling. nih.govnih.gov | Supported metal complexes for various organic transformations. nih.gov |

The synthesis of single-enantiomer chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. researchgate.net Chiral pyridine-containing ligands have proven to be highly effective in asymmetric catalysis, where they transfer stereochemical information to the products of a reaction. diva-portal.orgresearchgate.net These ligands are attractive because nitrogen donors are generally stable to oxidation and are often synthetically accessible. diva-portal.org

A common strategy in designing these ligands is to introduce chirality via substituents attached to the pyridine ring, creating a C2-symmetric or C1-symmetric environment around the metal center. diva-portal.orgresearchgate.net For example, PyBOX (pyridine-containing bis(oxazoline)) ligands are a prominent class of tridentate "pincer-type" ligands that coordinate with a wide range of metals. strem.com The two chiral oxazoline (B21484) rings create a specific steric environment near the metal, which effectively controls the enantioselectivity of transformations like the hydrosilylation of ketones and Mannich reactions. strem.com Similarly, chiral pyridyl alcohols have been used to generate ligands for the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. diva-portal.org The design of these ligands often focuses on creating a rigid and well-defined scaffold to maximize the transfer of chirality. diva-portal.org

Substituents on the pyridine ring play a critical role in modulating the performance of a metal catalyst by altering its electronic and steric properties. nih.govnih.gov The electron-donating or electron-withdrawing nature of a substituent directly impacts the electron density on the metal center. nih.govacs.org

Electronic Effects: An increase in the basicity of the pyridine ligand (through electron-donating substituents) generally leads to stronger coordination to the metal. nih.gov This can have varied effects on catalytic activity. In some systems, such as the Pd(II)-catalyzed conversion of nitrobenzene, more basic ligands lead to higher reaction yields. nih.gov Conversely, in Au(III)-catalyzed cyclopropanation, electron-poor pyridine ligands (with electron-withdrawing substituents) result in weaker coordination and increased catalytic activity. nih.gov The reactivity of these gold complexes shows a systematic modulation by the electron density on the pyridine nitrogen. nih.gov

Steric Effects: The size and position of substituents can create steric hindrance around the metal center, influencing substrate approach and product selectivity. diva-portal.orgnih.gov For instance, substituents in the 2- or 6-position of the pyridine ring can create a more crowded environment, which can be detrimental to catalytic activity in some cases but beneficial for enantioselectivity in others. nih.gov

A study on Cp*Ir complexes with substituted (pyridinylmethyl)sulfonamide ligands for transfer hydrogenation demonstrated a clear correlation between the electron-donating ability of the pyridine substituent and the catalytic activity. acs.orgwhiterose.ac.uk However, this trend holds only as long as the hydride donation step is rate-determining. acs.orgwhiterose.ac.uk

| Substituent Property | Influence on Metal Center | Impact on Catalysis | Example System |

| Electron-Donating | Increases electron density | Can increase or decrease activity depending on the reaction mechanism. nih.govnih.govacs.org | Increased yield in Pd(II)-catalyzed carbamate (B1207046) synthesis. nih.gov |

| Electron-Withdrawing | Decreases electron density | Often weakens ligand binding, potentially increasing catalytic turnover. nih.gov | Increased activity in Au(III)-catalyzed cyclopropanation. nih.gov |

| Steric Bulk | Hinders access to the metal | Can decrease overall activity but may enhance selectivity. diva-portal.orgnih.gov | Influences enantioselectivity in asymmetric catalysis. diva-portal.org |

Chiral Pyridine-Containing Ligands in Asymmetric Catalysis for Enantioselective Transformations

Coordination Chemistry of Metal Complexes Incorporating this compound

The coordination chemistry of pyridine and its derivatives is extensive, forming complexes with most transition metals. wikipedia.org The synthesis of these complexes typically involves the reaction of a metal salt with the pyridine ligand in a suitable solvent. jscimedcentral.com The resulting complexes can adopt various geometries, such as octahedral, square planar, or tetrahedral, depending on the metal ion, its oxidation state, and the other ligands present. wikipedia.org

The synthesis of metal-pyridine complexes is generally straightforward. For example, reacting a pyridyl-arylidene Schiff base ligand with transition metal salts like PdCl2, CoCl2, CuCl2, and AgNO3 yields the corresponding metal complexes. Similarly, reacting 1-(2-pyridyl)-imidazo[1,5-a]pyridine ligands with various Pd(II) and Pt(II) precursors results in stable N,N-bidentate chelate complexes. rsc.org

Characterization of these complexes relies on a suite of analytical techniques.